![molecular formula C11H14F3N3O4S2 B2952790 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034403-34-2](/img/structure/B2952790.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropane-1-sulfonamide
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Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropane-1-sulfonamide is a useful research compound. Its molecular formula is C11H14F3N3O4S2 and its molecular weight is 373.37. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their effectiveness against a variety of microbial pathogens. They can function as antibacterial agents by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antitumor and Cytotoxic Activity
Some thiazole compounds have shown promising results in the fight against cancer. They can exhibit cytotoxicity against tumor cell lines, making them potential candidates for antineoplastic drugs . Their ability to induce apoptosis in cancer cells is particularly valuable for therapeutic applications.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them suitable for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting disease progression .
Neuroprotective Effects
Thiazoles have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may help protect neuronal cells from damage and improve cognitive functions .
Antiviral Properties
Research has indicated that thiazole derivatives can act as antiviral agents. They have the potential to inhibit viral replication, which is crucial in the management and treatment of viral infections .
Antidiabetic Effects
Thiazole compounds have been associated with antidiabetic activity, offering a new avenue for diabetes management. They may work by influencing insulin secretion or by improving insulin sensitivity in peripheral tissues .
Analgesic Properties
Due to their interaction with various biological pathways, thiazole derivatives can serve as analgesics , providing pain relief without the side effects commonly associated with traditional pain medications .
Antioxidant Capacity
Thiazoles also possess antioxidant properties, which are important in protecting the body from oxidative stress. This can prevent damage to cells and DNA, contributing to overall health and the prevention of diseases .
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3,3,3-trifluoropropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O4S2/c1-16-9-4-3-8(7-10(9)17(2)23(16,20)21)15-22(18,19)6-5-11(12,13)14/h3-4,7,15H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFNIZAPGWJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)CCC(F)(F)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropane-1-sulfonamide |
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